1-Cyclopropyl-2-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)ethanol
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Overview
Description
1-Cyclopropyl-2-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)ethanol is a complex organic compound with the molecular formula C17H26N2O3S and a molecular weight of 338.47
Preparation Methods
The synthesis of 1-Cyclopropyl-2-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)ethanol involves several steps, typically starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups that are later removed to yield the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Cyclopropyl-2-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity for these targets, leading to its biological effects.
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives such as:
- 1-Cyclopropyl-2-(4-(benzylsulfonyl)piperazin-1-yl)ethanol
- 1-Cyclopropyl-2-(4-(methylsulfonyl)piperazin-1-yl)ethanol These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of the 3-methylbenzyl group in 1-Cyclopropyl-2-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)ethanol makes it unique, potentially offering distinct advantages in terms of binding affinity and specificity.
Properties
IUPAC Name |
1-cyclopropyl-2-[4-[(3-methylphenyl)methylsulfonyl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-14-3-2-4-15(11-14)13-23(21,22)19-9-7-18(8-10-19)12-17(20)16-5-6-16/h2-4,11,16-17,20H,5-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXJLSMGNICEAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCN(CC2)CC(C3CC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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